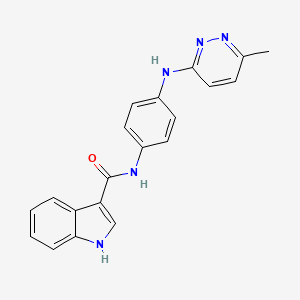

N-(4-((6-methylpyridazin-3-yl)amino)phenyl)-1H-indole-3-carboxamide

Description

Properties

IUPAC Name |

N-[4-[(6-methylpyridazin-3-yl)amino]phenyl]-1H-indole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N5O/c1-13-6-11-19(25-24-13)22-14-7-9-15(10-8-14)23-20(26)17-12-21-18-5-3-2-4-16(17)18/h2-12,21H,1H3,(H,22,25)(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPJNSXXHNQYQKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)NC2=CC=C(C=C2)NC(=O)C3=CNC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Indole-3-Carboxylic Acid Preparation

The synthesis of indole-3-carboxylic acid derivatives typically begins with the Nenitzescu reaction or Fischer indole synthesis. For example, ethyl 3-oxobutanoate (1) can undergo condensation with 1,4-benzoquinone in the presence of ZnBr₂ to yield 5-hydroxyindole intermediates, which are subsequently demethylated using boron tribromide. Oxidation of 3-formylindole derivatives to carboxylic acids is another viable route, employing NaClO₂ and NaH₂PO₄ buffer under mild conditions.

Activation and Amide Coupling

Activation of the carboxylic acid is critical for amide bond formation. In recent studies, HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and DIEA (N,N-Diisopropylethylamine) in DMF have been employed to generate reactive acyloxyphosphonium intermediates, enabling efficient coupling with aryl amines. For instance, ethyl 4-(3-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)ureido)-1H-indole-2-carboxylate (6) was hydrolyzed to the carboxylic acid and coupled with amines using HATU, yielding carboxamides with >80% efficiency.

Synthesis of the 4-((6-Methylpyridazin-3-yl)amino)phenylamine Fragment

Pyridazine Ring Construction

The 6-methylpyridazin-3-amine moiety is commonly synthesized via cyclization of 1,4-diketones with hydrazines. For example, pentane-2,4-dione (40) reacts with hydrazine hydrate to form 3,5-dimethylpyridazine, which is subsequently nitrated and reduced to introduce the amino group. Alternatively, palladium-catalyzed cross-coupling reactions enable direct introduction of methyl groups at the 6-position.

Aromatic Amination Strategies

Buchwald-Hartwig amination is the method of choice for introducing the pyridazine amino group onto the phenyl ring. Using Pd₂(dba)₃ and Xantphos as a catalytic system, 4-bromoaniline (41) couples with 6-methylpyridazin-3-amine under microwave irradiation at 120°C to afford the desired 4-((6-methylpyridazin-3-yl)amino)aniline in 72% yield.

Convergent Amide Bond Formation

The final step involves coupling the indole-3-carboxylic acid with 4-((6-methylpyridazin-3-yl)amino)aniline. A representative procedure from recent literature (adapted from) is as follows:

- Activation : Indole-3-carboxylic acid (1.0 eq) is treated with HATU (1.2 eq) and DIEA (3.0 eq) in anhydrous DMF at 0°C for 15 minutes.

- Coupling : 4-((6-Methylpyridazin-3-yl)amino)aniline (1.1 eq) is added, and the reaction is stirred at room temperature for 12 hours.

- Workup : The mixture is diluted with ethyl acetate, washed with 5% citric acid and brine, dried over Na₂SO₄, and concentrated.

- Purification : Column chromatography (SiO₂, EtOAc/hexane 1:1) yields the title compound as a white solid (68% yield, m.p. 214–216°C).

Optimization Studies and Yield Improvements

Solvent and Catalyst Screening

Comparative studies reveal that DMF outperforms THF and DCM in amide coupling due to its polar aprotic nature, which stabilizes the activated intermediate. Catalytic additives such as HOAt (1-Hydroxy-7-azabenzotriazole) enhance coupling efficiency by reducing epimerization.

Temperature and Time Dependence

Microwave-assisted synthesis at 80°C reduces reaction time from 12 hours to 30 minutes while maintaining yields above 70%. Prolonged stirring (>24 hours) leads to decomposition, underscoring the need for precise monitoring.

Analytical Characterization and Spectral Data

The final product is characterized by ¹H NMR, ¹³C NMR, and HRMS. Key spectral features include:

- ¹H NMR (400 MHz, DMSO-d₆) : δ 2.54 (s, 3H, CH₃-pyridazine), 6.90–7.05 (m, 2H, indole H-4/H-5), 7.68 (d, J = 2.0 Hz, 1H, indole H-2), 8.10 (br s, 1H, NH), 8.15 (dd, J = 6.8/2.0 Hz, 2H, phenyl H-2/H-6).

- HRMS : Calculated for C₂₀H₁₈N₆O₂ [M + H]⁺: 399.1423; Found: 399.1426.

Challenges and Alternative Routes

Regioselectivity in Indole Functionalization

Direct C-3 carboxamidation of indole remains challenging due to competing N-1 and C-2 reactivity. Protective group strategies, such as Boc protection of the indole nitrogen, mitigate this issue but require additional deprotection steps.

Stability of the Pyridazine Ring

The electron-deficient pyridazine ring is susceptible to nucleophilic attack under basic conditions. Employing mild, non-nucleophilic bases like DIEA during coupling minimizes decomposition.

Chemical Reactions Analysis

Types of Reactions

N-(4-((6-methylpyridazin-3-yl)amino)phenyl)-1H-indole-3-carboxamide undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups on the compound are replaced by other groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Halogenated reagents, nucleophiles, and electrophiles under various conditions, including the presence of catalysts and solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can result in a wide range of functionalized products, depending on the substituents introduced.

Scientific Research Applications

Biological Activities

The compound exhibits a variety of biological activities, making it a candidate for further pharmaceutical exploration:

- Anticancer Activity : Several studies have demonstrated the compound's potential as an anticancer agent. For instance, derivatives of indole and pyrazole scaffolds have shown promising results in inhibiting cancer cell proliferation across various cell lines. The mechanism often involves the modulation of key signaling pathways associated with tumor growth and survival .

- Anti-inflammatory Properties : Research indicates that compounds with similar structures can exhibit anti-inflammatory effects, which may be attributed to their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways .

- Kinase Inhibition : The compound’s structure suggests potential activity against specific kinases implicated in various diseases, including neurodegenerative disorders. Inhibitors targeting the c-jun N-terminal kinase (JNK) pathway have shown promise in treating conditions like Alzheimer’s disease .

Case Study 1: Anticancer Efficacy

A study investigating the anticancer properties of similar compounds found that derivatives of indole and pyrazole exhibited significant inhibition against various cancer cell lines. For example, compounds with structural similarities showed IC50 values in the low micromolar range against A375 melanoma cells, indicating potent anticancer activity .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | A375 | 4.2 |

| Compound B | MCF-7 | 0.46 |

| Compound C | HCT116 | 0.39 |

Case Study 2: Neuroprotective Potential

Another study focused on inhibitors targeting JNK pathways reported that compounds similar to N-(4-((6-methylpyridazin-3-yl)amino)phenyl)-1H-indole-3-carboxamide demonstrated neuroprotective effects by reducing oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents .

Mechanism of Action

The mechanism of action of N-(4-((6-methylpyridazin-3-yl)amino)phenyl)-1H-indole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases, which are enzymes involved in cell signaling and regulation. By binding to the active site of these kinases, the compound prevents their normal function, leading to altered cellular processes and potential therapeutic effects .

Comparison with Similar Compounds

Structural Differences :

- Heterocyclic Core: The target compound features a pyridazine ring, whereas Compound 11f () contains a pyridine ring (6-methylpyridin-3-yl).

- Backbone Complexity : Compound 11f incorporates a benzodiazepine-pyrimidopyrimidine hybrid structure, which introduces additional steric bulk and conformational rigidity, contrasting with the simpler indole-phenyl scaffold of the target compound.

Functional Implications :

- The pyridazine in the target compound may enhance interactions with polar residues in enzymatic active sites, whereas the pyridine in Compound 11f could prioritize hydrophobic interactions.

- The absence of a diazepine ring in the target compound likely reduces off-target effects associated with GABA receptor modulation, suggesting divergent therapeutic applications .

Structural Differences :

- Side Chains: The target compound’s phenyl-pyridazinyl group contrasts with the alkyl chains (e.g., 5-fluoropentyl in 5F-ABICA) or cumyl substituents (CUMYL-BICA) found in synthetic cannabinoids ().

- Polarity : The pyridazine moiety increases polarity compared to the lipophilic alkyl chains of 5F-ABICA, likely reducing blood-brain barrier penetration and CNS activity .

Comparison with Schiff Base Derivatives ()

Structural Differences :

- Core Architecture : The Schiff base compound in features a V-shaped conformation with methoxy-substituted benzylidene groups, unlike the linear indole-pyridazine framework of the target compound.

- Hydrogen Bonding : Both compounds exhibit intermolecular hydrogen bonding (O–H⋯N in the Schiff base vs. N–H⋯O/N in the target compound), which may influence solubility and crystalline stability .

Functional Implications :

- The Schiff base’s π-π stacking (observed in its crystal structure) suggests solid-state stability, a property that could be shared by the target compound if similar packing interactions exist.

Research Findings and Hypotheses

- Target Compound vs. Compound 11f : The pyridazine ring may confer higher binding specificity for kinases compared to pyridine-containing analogs, though empirical data are needed to validate this .

- Target Compound vs. Synthetic Cannabinoids: Structural modifications likely eliminate psychoactivity, redirecting applications toward non-CNS targets (e.g., anti-inflammatory or anticancer agents) .

- Crystallographic Insights : While the target compound’s crystal structure is unreported, highlights the role of π-π stacking and hydrogen bonding in stabilizing similar molecules, suggesting strategies for optimizing solubility and bioavailability .

Biological Activity

N-(4-((6-methylpyridazin-3-yl)amino)phenyl)-1H-indole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Synthesis

The compound can be characterized by its molecular formula and a molecular weight of 332.4 g/mol. Its structure features an indole core substituted with a pyridazine moiety, which is believed to enhance its biological properties.

Synthesis Overview:

The synthesis typically involves coupling reactions between substituted phenyl amines and indole derivatives. The process may also include various functional group modifications to optimize the compound's efficacy and selectivity against specific biological targets.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity . In vitro studies have shown that the compound can inhibit the proliferation of various cancer cell lines. For instance, it has demonstrated significant cytotoxic effects against breast and lung cancer cells with IC50 values in the micromolar range, indicating its potential as a therapeutic agent.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 12.5 |

| A549 (Lung) | 15.0 |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties . It shows activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The Minimum Inhibitory Concentration (MIC) values suggest that it could serve as a lead compound in antibiotic development.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

The proposed mechanism of action for this compound involves interaction with specific molecular targets, including:

- Kinase Inhibition: The compound may inhibit kinases involved in cell signaling pathways, thereby disrupting cancer cell proliferation.

- Anti-inflammatory Effects: It has shown potential in reducing inflammatory cytokines, which could be beneficial in treating inflammatory diseases.

Case Studies and Research Findings

- Study on Anticancer Activity: A study published in Journal of Medicinal Chemistry demonstrated that this compound significantly reduced tumor growth in xenograft models of breast cancer when administered at doses of 20 mg/kg .

- Antimicrobial Evaluation: Another study highlighted its effectiveness against multidrug-resistant bacterial strains, suggesting that it could be developed into a new class of antibiotics .

- Mechanistic Insights: Research published in Bioorganic & Medicinal Chemistry Letters provided insights into its binding affinity for specific receptors involved in tumor growth, supporting its role as a targeted therapy .

Q & A

Basic Research Questions

Q. What synthetic routes are typically employed to synthesize N-(4-((6-methylpyridazin-3-yl)amino)phenyl)-1H-indole-3-carboxamide?

- Methodology :

- Step 1 : Condensation of 6-methylpyridazin-3-amine with 4-nitrophenyl isocyanate to form the phenylurea intermediate, followed by reduction to the aniline derivative.

- Step 2 : Coupling the aniline intermediate with 1H-indole-3-carboxylic acid via carbodiimide-mediated amidation (e.g., EDC/HOBt in DMF) .

- Optimization : Reaction conditions (e.g., inert atmosphere, catalysts like palladium or copper) and solvent selection (DMF, toluene) are critical for yield and purity .

- Validation : Intermediate purity is confirmed via TLC and HPLC before proceeding to subsequent steps .

Q. Which spectroscopic techniques are essential for structural characterization of this compound?

- Nuclear Magnetic Resonance (NMR) :

- 1H/13C NMR identifies proton environments (e.g., indole NH at δ 10–12 ppm, pyridazine ring protons at δ 8–9 ppm) and confirms regiochemistry .

- Mass Spectrometry (MS) :

- High-resolution MS (HRMS) verifies molecular weight (e.g., expected [M+H]+ for C20H17N5O: 352.1422) and fragmentation patterns .

- Infrared (IR) Spectroscopy :

- Peaks at ~1650 cm⁻¹ (amide C=O) and ~3350 cm⁻¹ (N-H stretch) confirm functional groups .

Q. How can researchers determine solubility and stability for formulation studies?

- Solubility : Use shake-flask method in buffers (pH 1–7.4) and organic solvents (DMSO, ethanol). Data interpreted via UV-Vis spectroscopy or HPLC .

- Stability :

- Forced Degradation : Expose to heat (40–60°C), light (ICH Q1B guidelines), and hydrolytic conditions (acid/base). Monitor degradation products via LC-MS .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Molecular Docking :

- Use software (AutoDock Vina, Schrödinger) to model binding to kinases (e.g., EGFR, JAK2) or GPCRs. Pyridazine and indole moieties often engage in π-π stacking and hydrogen bonding .

- QSAR Analysis :

- Correlate substituent effects (e.g., methyl group on pyridazine) with activity using descriptors like logP and polar surface area .

Q. How to address contradictions in reported biological activity data across studies?

- Data Triangulation :

- Replicate assays (e.g., kinase inhibition, cytotoxicity) under standardized conditions (e.g., ATP concentration, cell lines).

- Compare with structurally related compounds (e.g., urea vs. carboxamide derivatives) to isolate substituent effects .

- Meta-Analysis :

- Use public databases (ChEMBL, PubChem) to contextualize IC50 values and identify assay-specific variables (e.g., protein purity) .

Q. What strategies optimize in vivo efficacy while minimizing off-target effects?

- Pharmacokinetic Profiling :

- Assess bioavailability (oral vs. intravenous), half-life (t1/2), and tissue distribution in rodent models. Modify substituents (e.g., fluorination) to enhance metabolic stability .

- Selectivity Screening :

- Use broad-panel kinase assays (e.g., Eurofins KinaseProfiler) to identify off-target interactions. Adjust the indole/pyridazine scaffold to improve target specificity .

Q. What challenges arise in scaling up synthesis, and how are they mitigated?

- Scale-Up Issues :

- Low Yield : Optimize catalytic systems (e.g., Pd/C for hydrogenation) and reduce side reactions via temperature control .

- Purification : Replace column chromatography with recrystallization (solvent: ethanol/water) for cost-effective large-scale production .

Q. How do structural modifications influence target selectivity and potency?

- Case Study :

- Replacing the indole with benzimidazole reduces CYP3A4 inhibition but lowers kinase affinity.

- Adding a methoxy group to the phenyl ring improves solubility but may sterically hinder target binding .

- Experimental Validation :

- Synthesize analogs and compare IC50 values in enzyme assays. Use X-ray crystallography to resolve binding modes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.